molecular formula C12H24 B081418 2,4,4,6,6-Pentamethyl-1-heptene CAS No. 14031-86-8

2,4,4,6,6-Pentamethyl-1-heptene

Cat. No. B081418
CAS RN: 14031-86-8
M. Wt: 168.32 g/mol
InChI Key: NSSBKMKRTGHAAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,4,6,6-Pentamethyl-1-heptene, also known as PMH, is a hydrocarbon compound with the chemical formula C11H22. It is a clear, colorless liquid that is insoluble in water but soluble in organic solvents. PMH has been widely used in scientific research due to its unique chemical properties and potential applications in various fields.

Mechanism Of Action

The mechanism of action of 2,4,4,6,6-Pentamethyl-1-heptene is not fully understood, but it is believed to involve the interaction of the compound with cellular membranes and proteins. 2,4,4,6,6-Pentamethyl-1-heptene has been shown to have a high affinity for lipid membranes, which may explain its potential as a drug delivery agent. Additionally, 2,4,4,6,6-Pentamethyl-1-heptene has been shown to interact with certain proteins, such as cytochrome P450 enzymes, which may have implications for its use in drug discovery.

Biochemical And Physiological Effects

2,4,4,6,6-Pentamethyl-1-heptene has been shown to have a variety of biochemical and physiological effects, including the inhibition of certain enzymes and the modulation of cellular signaling pathways. In particular, 2,4,4,6,6-Pentamethyl-1-heptene has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of many drugs and toxins. This inhibition may have implications for the toxicity and efficacy of certain drugs. Additionally, 2,4,4,6,6-Pentamethyl-1-heptene has been shown to modulate cellular signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation.

Advantages And Limitations For Lab Experiments

2,4,4,6,6-Pentamethyl-1-heptene has several advantages for use in lab experiments, including its high purity and stability, its low toxicity, and its potential as a drug delivery agent. However, 2,4,4,6,6-Pentamethyl-1-heptene also has some limitations, such as its relatively high cost and the need for specialized equipment and expertise for its synthesis and handling.

Future Directions

There are several potential future directions for research on 2,4,4,6,6-Pentamethyl-1-heptene, including the development of new synthetic methods for the compound, the investigation of its potential as a drug delivery agent for various therapeutic applications, and the exploration of its interactions with cellular membranes and proteins. Additionally, further research is needed to fully understand the mechanism of action of 2,4,4,6,6-Pentamethyl-1-heptene and its potential implications for drug discovery and toxicity.

Synthesis Methods

2,4,4,6,6-Pentamethyl-1-heptene can be synthesized through several methods, including the reaction of 2-methyl-2-pentene with isobutene in the presence of a Lewis acid catalyst. Another method involves the reaction of 2,3-dimethyl-2-butene with isobutene under similar conditions. Both methods result in the formation of 2,4,4,6,6-Pentamethyl-1-heptene with high yields and purity.

Scientific Research Applications

2,4,4,6,6-Pentamethyl-1-heptene has been extensively studied for its potential applications in various fields, including organic synthesis, materials science, and biomedical research. In organic synthesis, 2,4,4,6,6-Pentamethyl-1-heptene has been used as a building block for the synthesis of complex organic molecules, such as natural products and pharmaceuticals. In materials science, 2,4,4,6,6-Pentamethyl-1-heptene has been used as a monomer for the synthesis of high-performance polymers with unique properties, such as high thermal stability and mechanical strength. In biomedical research, 2,4,4,6,6-Pentamethyl-1-heptene has been investigated for its potential as a drug delivery agent and as a probe for studying protein-ligand interactions.

properties

IUPAC Name

2,4,4,6,6-pentamethylhept-1-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24/c1-10(2)8-12(6,7)9-11(3,4)5/h1,8-9H2,2-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSSBKMKRTGHAAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CC(C)(C)CC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5065697
Record name 1-Heptene, 2,4,4,6,6-pentamethyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.32 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,4,6,6-Pentamethyl-1-heptene

CAS RN

14031-86-8
Record name 2,4,4,6,6-Pentamethyl-1-heptene
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Record name 2,4,4,6,6-Pentamethyl-1-heptene
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Record name 1-Heptene, 2,4,4,6,6-pentamethyl-
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Record name 1-Heptene, 2,4,4,6,6-pentamethyl-
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Record name 2,4,4,6,6-pentamethylhept-1-ene
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Record name 2,4,4,6,6-PENTAMETHYL-1-HEPTENE
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